molecular formula C11H5ClF3NO3 B12866102 8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B12866102
M. Wt: 291.61 g/mol
InChI Key: PTPFJFZSLKEHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Key Identifiers for 8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic Acid

Property Value
IUPAC Name 8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid
Molecular Formula C₁₁H₅ClF₃NO₃
Molecular Weight 291.61 g/mol
Canonical SMILES O=C(O)C1=CNC2=C(C(=O)C(=CC(=C2Cl)C(F)(F)F)O)C=C1

Properties

Molecular Formula

C11H5ClF3NO3

Molecular Weight

291.61 g/mol

IUPAC Name

8-chloro-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H5ClF3NO3/c12-7-2-4(11(13,14)15)1-5-8(7)16-3-6(9(5)17)10(18)19/h1-3H,(H,16,17)(H,18,19)

InChI Key

PTPFJFZSLKEHDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step organic reactions

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Functional Groups: The chloro, hydroxy, and trifluoromethyl groups are introduced through various substitution reactions. For instance, the chloro group can be introduced via chlorination using reagents like phosphorus pentachloride (PCl5). The hydroxy group can be added through hydroxylation reactions, and the trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide (CF3I).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under basic conditions.

Major Products

    Oxidation: Formation of quinoline ketones.

    Reduction: Formation of quinoline alcohols.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid serves as an essential building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for the development of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo reactions such as oxidation, reduction, and substitution, facilitating the creation of diverse derivatives.

Biology

Research has indicated potential biological activities associated with this compound. Studies have explored its antimicrobial and anticancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the bioavailability of derivatives synthesized from this compound. Investigations into its mechanism of action reveal interactions with specific enzymes or receptors, which may modulate their activity.

Medicine

In medicinal chemistry, 8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is being studied as a lead compound for drug development. Its unique structure allows researchers to design targeted therapies against various diseases. For instance, derivatives of this compound are being evaluated for their efficacy in treating cancer and infectious diseases due to their potential to inhibit specific biological pathways.

Industry

The compound finds applications in the development of specialty chemicals and materials with unique properties. Its chemical stability and reactivity make it suitable for formulating products in agrochemicals and other industrial applications.

Case Studies

Several studies highlight the practical applications of 8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid:

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound for antimicrobial activity against resistant strains of bacteria. The results indicated that certain modifications significantly enhanced antibacterial potency compared to standard antibiotics.

Case Study 2: Anticancer Properties

Research presented at an international conference on cancer therapeutics demonstrated that specific derivatives of 8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity suggests a promising avenue for developing targeted cancer treatments.

Mechanism of Action

The mechanism of action of 8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, while the hydroxy and carboxylic acid groups can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Data Tables

Table 1. Substituent Positions and Molecular Properties

Compound Name CAS Number Substituents (Position) Molecular Weight (g/mol) Key Property
8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid 1120-21-4 Cl (8), -CF₃ (6), -COOH (3) ~311.5 High lipophilicity, moderate solubility
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid 343-10-2 F (6), -COOH (3) 209.15 Lower metabolic stability
8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid 1065093-77-7 Br (8), -CF₃ (6), -COOH (3) 336.06 Enhanced DNA binding, higher toxicity
Ciprofloxacin 85721-33-1 Cyclopropyl (1), F (6), piperazine (7) 331.34 Broad-spectrum, high bioavailability

Biological Activity

8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 1065093-81-3) is a synthetic compound belonging to the quinoline family, characterized by its trifluoromethyl group and hydroxyl functionalities. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

The molecular formula of 8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is C11H6ClF3NO3C_{11}H_6ClF_3NO_3, with a molecular weight of 291.61 g/mol. The compound exhibits a white to yellow solid form and is soluble in organic solvents. Its structure can be represented as follows:

Structure C11H6ClF3NO3\text{Structure }\quad \text{C}_{11}\text{H}_6\text{ClF}_3\text{NO}_3

Biological Activity

Research indicates that 8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds containing the trifluoromethyl group can enhance antimicrobial properties. For instance, derivatives of quinoline with similar structures have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound MIC (µg/mL) Activity
8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acidTBDAntibacterial
Isoniazid (control)0.25Antibacterial
Ciprofloxacin (control)2.0Antibacterial

Anticancer Properties

The trifluoromethyl group has been associated with improved potency in anticancer agents. For example, related quinoline derivatives have shown efficacy in inhibiting cancer cell proliferation in various preclinical models . The mechanism involves modulation of key signaling pathways that regulate cell growth and apoptosis.

Cardiovascular Effects

Research on similar compounds suggests potential applications in cardiovascular disease management. For example, a related quinoline derivative was reported to exhibit oral efficacy in animal models for arterial and venous injuries, suggesting a therapeutic role in conditions like atherosclerosis .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several quinoline derivatives, including those with trifluoromethyl substitutions. The results indicated that specific structural modifications led to enhanced activity against resistant bacterial strains.
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that derivatives of quinoline exhibited significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutics .

Q & A

Q. What are common synthetic routes for 8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid?

The compound is typically synthesized via multi-step protocols involving:

  • Intermediate preparation : Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key precursor, is synthesized through cyclocondensation of 3-chloro-2,4,5-trifluorobenzoic acid derivatives .
  • Hydrolysis : The ethyl ester group is hydrolyzed under alkaline conditions (e.g., 10% NaOH in methanol) to yield the carboxylic acid moiety .
  • Fluorination : Trifluoromethyl groups are introduced via halogen exchange or direct fluorination using agents like SF₄ or DAST .

Q. What analytical techniques are recommended for characterizing the crystal structure of this compound?

  • X-ray crystallography : Resolve dihedral angles (e.g., 6.8° between carboxyl and benzene rings) and intermolecular interactions like O–H⋯O hydrogen bonds (bond length ~1.82 Å) .
  • NMR spectroscopy : Confirm regiochemistry of substituents (e.g., trifluoromethyl at C6, hydroxyl at C4) via ¹H/¹³C and ¹⁹F NMR .
  • HPLC-MS : Assess purity and detect by-products (e.g., residual ester intermediates) .

Q. How does the trifluoromethyl group influence the compound’s antibacterial activity?

  • Electron-withdrawing effects : The CF₃ group enhances membrane permeability by increasing lipophilicity, improving Gram-negative bacterial uptake .
  • Steric effects : Bulky substituents at C6 (e.g., CF₃) reduce off-target binding to mammalian topoisomerases, lowering toxicity .

Advanced Research Questions

Q. How can conflicting data on the antibacterial efficacy of fluorinated quinoline derivatives be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize MIC testing using CLSI guidelines to compare results across studies .
  • Structural impurities : Use HPLC to verify purity (>97%) and ensure intermediates (e.g., ethyl esters) are fully hydrolyzed .
  • Resistance mechanisms : Perform genomic sequencing of bacterial strains to identify mutations in DNA gyrase (target) .

Q. What strategies minimize by-products during lactamization of quinoline precursors?

  • Catalyst optimization : Replace polyphosphoric acid (PPA) with milder agents (e.g., p-TsOH) to reduce side reactions like decarboxylation .
  • Temperature control : Maintain reflux conditions (e.g., 90°C in diphenyl ether) to prevent thermal degradation .
  • Protecting groups : Use tert-butyl esters for the carboxylic acid to avoid unwanted cyclization .

Q. How do substitution patterns at C7/C8 affect metabolic stability in vivo?

  • Amino acid conjugation : Introducing glycine or valine at C7 via nucleophilic substitution enhances water solubility and reduces hepatic clearance .
  • Chlorine at C8 : Steric hindrance from Cl slows CYP450-mediated oxidation, extending half-life .
  • Fluorine at C6 : Reduces susceptibility to esterase hydrolysis in plasma .

Q. What computational methods predict binding affinity to bacterial DNA gyrase?

  • Molecular docking : Use AutoDock Vina to model interactions between the quinolone core and GyrA/GyrB subunits .
  • MD simulations : Analyze stability of Mg²⁺-water bridge interactions critical for gyrase inhibition .
  • QSAR models : Correlate logP values (1.8–2.5) with MIC data to optimize lipophilicity .

Methodological Guidance

Q. How to optimize reaction yields for introducing the cyclopropyl group?

  • Reagent stoichiometry : Use 1.2 equivalents of cyclopropylamine to ensure complete substitution at N1 .
  • Solvent selection : Ethanol/water mixtures (3:1) improve solubility of intermediates .
  • Workup : Extract unreacted amines with dilute HCl to isolate the cyclopropyl derivative .

Q. What protocols validate the compound’s stability under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC .
  • Photostability : Expose to UV light (320–400 nm) and assess isomerization using CD spectroscopy .
  • Thermal analysis : Perform TGA/DSC to determine decomposition temperatures (>200°C) .

Q. How to address low solubility in aqueous buffers for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in assay media .
  • Prodrugs : Synthesize methyl esters or PEGylated derivatives to enhance bioavailability .
  • Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) to improve dispersion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.